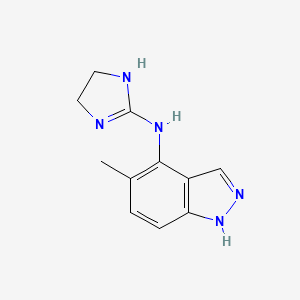
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile biological and pharmacological activities, making them significant in various fields such as medicine, synthetic chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine typically involves multicomponent reactions. Common methods include condensation, ring cyclization, and oxidation conversion. Catalysts and diverse conditions are often employed to optimize synthetic efficiency .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of green chemistry and organometallic catalysis. These methods aim to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine undergoes various types of reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties and functionalities .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. The reactions are often conducted under solvent-based conditions or using efficient green methods .
Major Products Formed: The major products formed from these reactions include substituted imidazoles, which have significant biological and pharmacological activities .
Scientific Research Applications
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules, such as anticancer, anti-inflammatory, antimicrobial, and antiviral drugs. The compound also finds applications in the development of enzyme inhibitors and selective plant growth regulators .
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction is crucial for its biological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine include other imidazole derivatives such as 1-benzyl-2-aryl-1H-benzo[d]imidazole and N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine .
Uniqueness: What sets this compound apart is its unique structure, which imparts specific biological activities and pharmacological properties. This uniqueness makes it a valuable compound in various scientific research applications .
Properties
CAS No. |
54768-42-2 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine |
InChI |
InChI=1S/C11H13N5/c1-7-2-3-9-8(6-14-16-9)10(7)15-11-12-4-5-13-11/h2-3,6H,4-5H2,1H3,(H,14,16)(H2,12,13,15) |
InChI Key |
UXIRCKONXLQBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)NC3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















